Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimi din-2-ylthio)acetylamino]benzoate
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Overview
Description
Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate is a complex organic compound with a unique structure that includes a benzo[b]thiophene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate typically involves multi-step organic reactions. One common approach is the condensation of a benzo[b]thiophene derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but differs in its substituents and overall structure.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate is unique due to its fused ring system and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate is a complex organic compound with significant potential in pharmacology. This article reviews its biological activity based on various studies and provides insights into its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the benzoate moiety contributes to its solubility and bioavailability. Its molecular formula is C22H20N2O3S, with a molecular weight of approximately 396.47 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. The compound was evaluated against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
- Gram-negative bacteria : Pseudomonas aeruginosa and Escherichia coli
The results indicated that derivatives containing the thieno[2,3-d]pyrimidine structure exhibit promising antibacterial effects. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against these pathogens compared to standard antibiotics .
Antifungal Activity
The compound also showed antifungal activity against strains such as Aspergillus niger and Candida albicans. The antifungal efficacy was assessed using standard disc diffusion methods and minimum inhibitory concentration (MIC) determinations. The results suggested that the compound could serve as a potential antifungal agent due to its ability to inhibit fungal growth effectively .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial properties, thieno[2,3-d]pyrimidines have been reported to possess anti-inflammatory and analgesic activities. Research indicates that these compounds can inhibit key inflammatory mediators such as COX enzymes and cytokines. For example, studies have shown that certain derivatives can significantly reduce inflammation in animal models .
The biological activities of methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit phosphodiesterases and tyrosine kinases involved in cell signaling pathways.
- Interaction with DNA : Some studies suggest that thieno[2,3-d]pyrimidine derivatives can intercalate into DNA strands, disrupting replication processes in microbial cells.
- Modulation of Immune Response : The anti-inflammatory effects are likely due to the modulation of immune cell activity and cytokine production.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Indian Journal of Advances in Chemical Science evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antimicrobial effects. The results indicated that certain modifications to the thieno ring enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Assessment : In an experimental model involving induced paw edema in rats, a derivative of methyl 2-[...] showed significant reduction in swelling compared to untreated controls. This suggests potential for therapeutic use in inflammatory conditions .
Summary Table of Biological Activities
Activity Type | Pathogens/Conditions | Efficacy Observed |
---|---|---|
Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition |
Antifungal | Candida albicans, A. niger | Effective growth inhibition |
Anti-inflammatory | Induced paw edema in rats | Reduced inflammation |
Properties
Molecular Formula |
C26H23N3O4S2 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
methyl 2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23N3O4S2/c1-33-25(32)17-11-5-7-13-19(17)27-21(30)15-34-26-28-23-22(18-12-6-8-14-20(18)35-23)24(31)29(26)16-9-3-2-4-10-16/h2-5,7,9-11,13H,6,8,12,14-15H2,1H3,(H,27,30) |
InChI Key |
SLBQMMNJQVOYAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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